Chlorhexidene Diacetate Impurity A
Overview
Description
Chlorhexidene Diacetate Impurity A is a chemical compound with the molecular formula C16H24ClN9 and a molecular weight of 377.88 g/mol . It is an impurity standard for Chlorhexidene, a widely used antiseptic and disinfectant . This compound is often used in pharmaceutical testing to ensure the purity and quality of Chlorhexidene products .
Mechanism of Action
Target of Action
Chlorhexidene Diacetate Impurity A, also known as Chlorhexidine nitrile, is a broad-spectrum antimicrobial agent . It primarily targets the cell walls of both gram-positive and gram-negative bacteria, yeasts, and viruses .
Mode of Action
The compound is a positively charged molecule that reacts with the negatively charged phosphate groups on microbial cell surfaces . This reaction disrupts the integrity of the cell wall, causing leakage of intracellular material and allowing Chlorhexidine nitrile to enter the cell . Once inside, it precipitates cytoplasmic components, leading to cell death .
Biochemical Pathways
Its antimicrobial activity is known to be associated with the disruption of cell wall integrity and the precipitation of cytoplasmic components .
Pharmacokinetics
It’s important to note that the compound’s antimicrobial activity is dose-dependent .
Result of Action
The antibacterial activity of this compound results in decreased bacterial growth and cell viability . It causes elevated reactive oxygen species (ROS) production and higher lipid peroxidation . These biochemical changes result in membrane damage and alterations in membrane proteins, phospholipids, carbohydrates, and nucleic acids .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound at a temperature of -20°C . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chlorhexidene Diacetate Impurity A involves multiple steps, including the reaction of 4-chlorophenyl isocyanate with hexamethylenediamine to form an intermediate, which is then reacted with cyanamide to produce the final compound . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Chlorhexidene Diacetate Impurity A undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Chlorhexidene Diacetate Impurity A has several scientific research applications, including:
Comparison with Similar Compounds
Chlorhexidene Diacetate Impurity A is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
Chlorhexidine Diacetate: The parent compound, widely used as an antiseptic and disinfectant.
Chlorhexidine Digluconate: Another derivative used in various medical and dental applications.
Chlorhexidine Urea: Used in analytical method development and quality control applications.
This compound stands out due to its specific impurity profile and its use as a reference standard in pharmaceutical testing .
Properties
IUPAC Name |
(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN9/c17-12-5-7-13(8-6-12)25-16(21)26-15(20)23-10-4-2-1-3-9-22-14(19)24-11-18/h5-8H,1-4,9-10H2,(H3,19,22,24)(H5,20,21,23,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPRGDRKNYRMPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)NC#N)N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(N)NC#N)N)/N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152504-08-0 | |
Record name | Chlorhexidine nitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152504080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CHLORHEXIDINE NITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92HGD8Y2JC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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